molecular formula C29H27NO9 B11045686 1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11045686
M. Wt: 533.5 g/mol
InChI Key: JWADDISSIBWNSJ-SHHOIMCASA-N
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Description

1-(1,3-BENZODIOXOL-5-YLMETHYL)-3-HYDROXY-4-(3-METHOXYBENZOYL)-5-(3,4,5-TRIMETHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes multiple methoxy groups and a benzodioxole moiety

Preparation Methods

The synthesis of 1-(1,3-BENZODIOXOL-5-YLMETHYL)-3-HYDROXY-4-(3-METHOXYBENZOYL)-5-(3,4,5-TRIMETHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the benzodioxole moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions.

    Introduction of the methoxy groups: Methoxylation can be performed using methyl iodide and a base such as potassium carbonate.

    Formation of the pyrrol-2-one ring: This step involves the cyclization of an appropriate precursor, which can be synthesized through a series of condensation and reduction reactions.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-(1,3-BENZODIOXOL-5-YLMETHYL)-3-HYDROXY-4-(3-METHOXYBENZOYL)-5-(3,4,5-TRIMETHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides, resulting in the formation of alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1,3-BENZODIOXOL-5-YLMETHYL)-3-HYDROXY-4-(3-METHOXYBENZOYL)-5-(3,4,5-TRIMETHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Material Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 1-(1,3-BENZODIOXOL-5-YLMETHYL)-3-HYDROXY-4-(3-METHOXYBENZOYL)-5-(3,4,5-TRIMETHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may interact with enzymes or receptors involved in inflammation or cancer progression. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(1,3-BENZODIOXOL-5-YLMETHYL)-3-HYDROXY-4-(3-METHOXYBENZOYL)-5-(3,4,5-TRIMETHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can be compared with other similar compounds, such as:

    1-(1,3-BENZODIOXOL-5-YLMETHYL)-3-HYDROXY-4-(3-METHOXYBENZOYL)-5-PHENYL-1,5-DIHYDRO-2H-PYRROL-2-ONE: This compound lacks the trimethoxyphenyl group, which may affect its chemical and biological properties.

    1-(1,3-BENZODIOXOL-5-YLMETHYL)-3-HYDROXY-4-(3-METHOXYBENZOYL)-5-(3,4-DIMETHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: The presence of fewer methoxy groups may result in different reactivity and applications.

The uniqueness of 1-(1,3-BENZODIOXOL-5-YLMETHYL)-3-HYDROXY-4-(3-METHOXYBENZOYL)-5-(3,4,5-TRIMETHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C29H27NO9

Molecular Weight

533.5 g/mol

IUPAC Name

(4E)-1-(1,3-benzodioxol-5-ylmethyl)-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C29H27NO9/c1-34-19-7-5-6-17(11-19)26(31)24-25(18-12-22(35-2)28(37-4)23(13-18)36-3)30(29(33)27(24)32)14-16-8-9-20-21(10-16)39-15-38-20/h5-13,25,31H,14-15H2,1-4H3/b26-24+

InChI Key

JWADDISSIBWNSJ-SHHOIMCASA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CC4=C(C=C3)OCO4)C5=CC(=C(C(=C5)OC)OC)OC)/O

Canonical SMILES

COC1=CC=CC(=C1)C(=C2C(N(C(=O)C2=O)CC3=CC4=C(C=C3)OCO4)C5=CC(=C(C(=C5)OC)OC)OC)O

Origin of Product

United States

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